molecular formula C17H18F3NO3S B6385099 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol CAS No. 1261922-89-7

5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol

Cat. No.: B6385099
CAS No.: 1261922-89-7
M. Wt: 373.4 g/mol
InChI Key: CWFHUPCKJZJUPG-UHFFFAOYSA-N
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Description

5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol is a complex organic compound characterized by the presence of a trifluoromethyl group and a t-butylsulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The phenyl ring can undergo substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol is unique due to the presence of both trifluoromethyl and t-butylsulfamoyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s stability, reactivity, and binding affinity in various applications.

Properties

IUPAC Name

N-tert-butyl-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3S/c1-16(2,3)21-25(23,24)15-6-4-5-11(9-15)12-7-13(17(18,19)20)10-14(22)8-12/h4-10,21-22H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFHUPCKJZJUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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